Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole and a pyrrolidinone moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The incorporation of a pyrrolidinone ring further enhances its potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-bromoacetate with thioamide derivatives under basic conditions to form the thiazole ring. Subsequent reaction with pyrrolidinone derivatives under acidic or basic conditions yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the formation of the thiazole and pyrrolidinone rings. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The pyrrolidinone ring can enhance the binding affinity and specificity of the compound to its targets. These interactions can disrupt cellular processes, leading to antimicrobial, anti-inflammatory, and antitumor effects .
Comparison with Similar Compounds
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
- (2-Oxo-1-pyrrolidinyl)pyrimidines
- Pyrrolidine-2,5-diones
Comparison: Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate is unique due to its combined thiazole and pyrrolidinone rings, which provide a distinct set of biological activities and chemical reactivity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H12N2O3S |
---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
ethyl 2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H12N2O3S/c1-2-15-9(14)7-6-16-10(11-7)12-5-3-4-8(12)13/h6H,2-5H2,1H3 |
InChI Key |
CMVZHEHUBWKBEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.